4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is a chemical compound with the molecular formula and a molecular weight of 216.64 g/mol. This compound is characterized by the presence of a morpholine ring and a pyridine moiety that is halogenated with chlorine and fluorine, which significantly influences its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound is synthesized from commercially available starting materials, specifically 5-chloro-3-fluoropyridine and morpholine, through a nucleophilic substitution reaction. This reaction typically occurs in the presence of bases such as potassium carbonate and solvents like dimethylformamide under elevated temperatures.
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine can be classified as:
The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine generally follows these steps:
The reaction is monitored via thin-layer chromatography to ensure completion, followed by purification methods such as recrystallization or chromatography to isolate the final product.
The molecular structure of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine features:
Key structural data include:
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine can undergo several types of chemical reactions:
Common reagents for substitution reactions include amines, thiols, or alkoxides, while oxidation may involve agents like potassium permanganate or reducing agents such as sodium borohydride. The products formed depend on the specific reagents used and the reaction conditions.
The mechanism of action for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine involves its interaction with biological targets. It may bind to specific enzymes or receptors, altering their activity which could lead to various biological effects. Research indicates potential antimicrobial and antiviral activities, although detailed pathways remain to be fully elucidated.
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
Relevant data from studies indicate that halogenation significantly affects both reactivity patterns and biological interactions .
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine has diverse applications in scientific research:
This compound's unique structure due to dual halogenation enhances its utility across various research fields, making it a valuable subject for further studies in drug discovery and material science.
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine (CAS: 1020253-17-1) is a heterocyclic compound integrating a pyridine ring modified with chloro and fluoro substituents at the 5- and 3-positions, respectively, linked to a morpholine moiety at the 4-position. Its molecular formula is C₉H₁₀ClFN₂O, with a molecular weight of 216.65 g/mol [4] [5]. This structure exemplifies strategic medicinal chemistry design, leveraging the morpholine ring to enhance solubility and bioavailability while the halogenated pyridine contributes targeted binding capabilities. Morpholine-containing compounds are established pharmacophores in oncology, with over 100 drugs incorporating this ring system documented since 2003 [1]. The distinctive scaffold of this compound positions it as a privileged structure for developing inhibitors of protein-protein interactions (PPIs), particularly those involving oncogenic transcriptional repressors.
The compound’s primary therapeutic relevance stems from its potential to disrupt PPIs involving B-cell lymphoma 6 (BCL6), a transcriptional repressor overexpressed in diffuse large B-cell lymphomas (DLBCL). BCL6 drives lymphomagenesis by repressing genes governing DNA damage response and apoptosis. The morpholine oxygen engages in hydrogen bonding with key residues in the BCL6 lateral groove, while the halogenated pyridine occupies a hydrophobic pocket, enhancing binding specificity [1] [7]. This dual binding motif enables allosteric disruption of BCL6-corepressor complexes, restoring tumor suppressor function.
Table 1: Key Binding Interactions of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine Analogs
Target Protein | Interaction Site | Functional Role | Affinity (IC₅₀/KD) |
---|---|---|---|
BCL6 | Lateral groove | Disrupts corepressor recruitment | ≤1 μM (predicted)* |
PI3Kα | Morpholine O atom | H-bond with Val851 | Not reported |
HIF-1α | Halogenated pyridine | Hydrophobic pocket occupancy | 8–12 μM (analogs) [3] |
*Based on structural analogs; direct data for this compound pending publication.
Analogous morpholine derivatives demonstrate nanomolar potency in suppressing BCL6-dependent transcription in cell-based assays. The chloro-fluoro pattern on the pyridine ring is critical: the 3-fluoro group enhances membrane permeability, while the 5-chloro substituent optimizes steric fit within the target pocket [7]. This pharmacophore also exhibits activity against hypoxia-inducible factor-1α (HIF-1α), upregulated in tumor microenvironments, with derivatives showing IC₅₀ values of 8–12 μM in inhibition assays [3].
Morpholine’s integration into drug design evolved from a solubility-enhancing moiety to a critical pharmacophoric element. Early applications (e.g., the antifungal tridemorph, 1960s) exploited its physicochemical properties—moderate basicity (pKa ~8.4) and balanced lipophilicity—to improve blood-brain barrier penetration and tissue distribution [1]. The 1990s–2000s saw morpholine emerge in kinase inhibitors (e.g., PI3K/Akt pathway inhibitors like Pictilisib), where it acts as a hydrogen-bond acceptor mimicking adenine [1].
The development of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine exemplifies modern "metabolite-proofing" strategies. Studies on precursors (e.g., SRC-3 inhibitor SI-2) revealed rapid hepatic oxidation at unsubstituted pyridine positions, reducing half-life to ~1 hour [6]. Fluorine incorporation at the 3-position blocks metabolic soft spots, extending plasma half-life to >3 hours in optimized analogs (e.g., SI-12) by reducing cytochrome P450-mediated oxidation [6]. Concurrently, morpholine ring conformation (chair vs. boat) fine-tunes scaffold orientation for optimal target engagement.
Table 2: Evolution of Key Morpholine-Containing Inhibitors
Compound (Year) | Target | Structural Features | Therapeutic Application |
---|---|---|---|
Tridemorph (1960s) | Fungal ergosterol synthesis | N-alkyl morpholine | Agriculture fungicide [1] |
Timolol (1978) | β-adrenergic receptors | Morpholine-ethanol linker | Hypertension, glaucoma [1] |
Pictilisib (2010s) | PI3Kα | Morpholine-pyrimidine | Breast cancer (Phase II) [1] |
SI-2 (2010s) | SRC-3 | Unsubstituted pyridyl-morpholine | Anticancer lead [6] |
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine | BCL6, HIF-1α | Halogenated pyridyl-morpholine | Lymphoma/solid tumor lead |
This compound’s dual mechanism—BCL6 inhibition and HIF-1α suppression—positions it for heterogeneous malignancies. In B-cell lymphomas (e.g., DLBCL, mantle-cell lymphoma), BCL6 dependency correlates with poor prognosis. Fludarabine-based regimens (incorporating morpholine analogs) show moderate response rates (41–79%) in newly diagnosed patients, but low complete response rates (15%) highlight the need for targeted agents like BCL6 inhibitors [2]. Preclinical analogs of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine exhibit synergistic activity with fludarabine, sensitizing resistant cells by reactivating pro-apoptotic genes [1] [7].
In solid tumors (e.g., ovarian, pancreatic), hypoxia-driven HIF-1α overexpression promotes metastasis. Morpholine-acetamide derivatives (e.g., 1h and 1i) suppress ID8 ovarian cancer cell proliferation (IC₅₀: 9.40–11.2 μM), comparable to cisplatin (IC₅₀: 8.50 μM) [3]. The halogenated pyridine scaffold enhances carbonic anhydrase IX (CA-IX) inhibition (IC₅₀: 8.12 μM for compound 1h vs. 7.51 μM for acetazolamide), disrupting pH regulation in hypoxic niches [3].
Table 3: Anticancer Activity of Halogenated Pyridyl-Morpholine Analogs
Cell Line/Model | Compound | Activity (IC₅₀/Response Rate) | Key Target |
---|---|---|---|
ID8 ovarian cancer | 1h | 9.40 μM | HIF-1α/CA-IX [3] |
ID8 ovarian cancer | 1i | 11.2 μM | HIF-1α/CA-IX [3] |
DLBCL (preclinical) | BCL6 inhibitors | ≤1 μM (transcriptional suppression) | BCL6 [1] |
Mantle-cell lymphoma | Fludarabine | 41% response rate [2] | DNA synthesis |
Ongoing optimization focuses on bifunctional molecules—conjugating this scaffold with irreversible inhibitors (e.g., acrylamides) or antibody-drug conjugates (ADCs)—to enhance tumor selectivity. Patent CA2860623A1 describes similar morpholine derivatives as intermediates in isocitrate dehydrogenase (IDH) mutant inhibitors, underscoring versatility in precision oncology [8].
Table 4: Compound Identifiers for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine |
CAS Registry Number | 1020253-17-1 [4] |
Molecular Formula | C₉H₁₀ClFN₂O |
Molecular Weight | 216.65 g/mol |
Related CAS | 941580-20-7 (5-Bromo-3-fluoro analog) [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7